1,2-Dioxin
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Overview
Description
1,2-Dioxin is a heterocyclic, organic, antiaromatic compound with the chemical formula C₄H₄O₂ . It is an isomeric form of 1,4-dioxin. Due to its peroxide-like characteristics, this compound is very unstable and has not been isolated . Calculations suggest that it would isomerize rapidly into but-2-enedial .
Preparation Methods
1,2-Dioxin is not typically synthesized due to its instability. theoretical studies and calculations suggest that it could be formed through specific synthetic routes involving the reaction of appropriate precursors under controlled conditions
Chemical Reactions Analysis
1,2-Dioxin undergoes rapid isomerization into but-2-enedial Due to its peroxide-like characteristics, it is highly reactive and unstableMajor products formed from reactions involving this compound are typically more stable compounds such as but-2-enedial .
Scientific Research Applications
1,2-Dioxin itself has limited direct applications in scientific research due to its instability. its theoretical studies contribute to the understanding of antiaromatic compounds and their properties .
Mechanism of Action
its peroxide-like characteristics suggest that it could undergo rapid isomerization and other reactions involving the formation and breaking of peroxide bonds . The molecular targets and pathways involved in these reactions are not well-understood due to the lack of experimental data.
Comparison with Similar Compounds
1,2-Dioxin is similar to other dioxins and dioxin-like compounds, such as 1,4-dioxin, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans . These compounds share similar structural features and chemical properties, but this compound is unique due to its specific isomeric form and instability . The comparison highlights the uniqueness of this compound in terms of its rapid isomerization and peroxide-like characteristics .
Properties
CAS No. |
289-87-2 |
---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,2-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
VCZQYTJRWNRPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COOC=C1 |
Origin of Product |
United States |
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